

# Spectroscopic and Synthetic Profile of 2,3-Diiodothiophene: A Technical Guide

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## Compound of Interest

Compound Name: 2,3-Diiodothiophene

Cat. No.: B101709

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,3-diiodothiophene**, a key heterocyclic building block in organic synthesis and materials science. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

## Spectroscopic Data

The spectroscopic data for **2,3-diiodothiophene** are summarized in the following tables, providing a clear and concise reference for researchers.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the molecular structure of **2,3-diiodothiophene**. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1:  $^1\text{H}$  NMR Data for **2,3-Diiodothiophene**

Chemical Shift ( $\delta$ )	Multiplicity	Coupling Constant (J)	Assignment
7.34	Doublet (d)	5.5 Hz	H-5
6.95	Doublet (d)	5.5 Hz	H-4

Table 2:  $^{13}\text{C}$  NMR Data for **2,3-Diiodothiophene**

Chemical Shift ( $\delta$ )	Assignment
135.89	C-5
133.74	C-4
93.9	C-3
84.1	C-2

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight of **2,3-diiodothiophene**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **2,3-Diiodothiophene**

Ionization Technique	Calculated m/z	Found m/z	Molecular Formula
APCI	335.7971	335.7971	$[\text{C}_4\text{H}_2\text{I}_2\text{S}]^+$

## Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for **2,3-diiodothiophene** is not readily available in the reviewed literature, the characteristic IR absorption bands for di-substituted thiophenes can be anticipated. Key vibrational modes would include C-H stretching of the thiophene ring protons, C=C and C-C ring

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